molecular formula C13H23BN2O4S B1485904 1-(3-Methanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 2246813-28-3

1-(3-Methanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1485904
CAS No.: 2246813-28-3
M. Wt: 314.2 g/mol
InChI Key: SBYDHIWLEQDLNC-UHFFFAOYSA-N
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Description

1-(3-Methanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. Its structure features a pyrazole core substituted at the 1-position with a 3-methanesulfonylpropyl group and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. The methanesulfonylpropyl group introduces both sulfonyl (electron-withdrawing) and alkyl (flexible chain) characteristics, while the dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for biaryl bond formation .

While direct synthesis data for this specific compound are absent in the provided evidence, analogous compounds (e.g., alkyl- or aryl-substituted pyrazole boronates) are synthesized via nucleophilic substitution or palladium-catalyzed borylation .

Properties

IUPAC Name

1-(3-methylsulfonylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BN2O4S/c1-12(2)13(3,4)20-14(19-12)11-9-15-16(10-11)7-6-8-21(5,17)18/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYDHIWLEQDLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Methanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and any relevant case studies.

Chemical Structure

The compound features a pyrazole ring substituted with a methanesulfonylpropyl group and a dioxaborolane moiety. Its structure can be represented as follows:

C12H18BN3O4S\text{C}_{12}\text{H}_{18}\text{B}\text{N}_3\text{O}_4\text{S}

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity. For instance, related pyrazole derivatives have been shown to inhibit viral replication in vitro. The mechanism often involves interference with viral polymerase activity or disruption of viral entry into host cells .

Anticancer Effects

Several studies have suggested that pyrazole derivatives possess anticancer properties. They may induce apoptosis in cancer cells by activating caspases and altering cell cycle progression. The specific compound has not been extensively studied in this context; however, its structural analogs have demonstrated promising results against various cancer cell lines .

Inhibition of Enzymatic Activity

This compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. This could lead to alterations in cellular metabolism and energy production .

Study 1: Antiviral Efficacy

In a study focused on antiviral compounds, derivatives similar to the pyrazole discussed were evaluated for their ability to inhibit the replication of RNA viruses. The results indicated a significant reduction in viral load when treated with these compounds at various concentrations .

Study 2: Cytotoxicity Assays

Cytotoxicity assays conducted on cancer cell lines revealed that certain pyrazole derivatives could reduce cell viability significantly. The IC50 values obtained suggest that modifications in the side chains can enhance or diminish the anticancer activity of these compounds .

Scientific Research Applications

Drug Development

Recent studies have highlighted the compound's potential as a scaffold in drug discovery. Its structural characteristics allow for modifications that can enhance biological activity against various targets, including enzymes and receptors involved in disease pathways.

  • Case Study: A study demonstrated that derivatives of this compound exhibited inhibitory effects on specific kinases involved in cancer progression. The modifications to the dioxaborolane group were crucial for increasing potency and selectivity against these targets .

Anticancer Activity

Research has indicated that compounds related to this pyrazole derivative can induce apoptosis in cancer cells. The mechanism often involves the inhibition of signaling pathways that promote cell survival.

  • Case Study: In vitro assays showed that certain derivatives led to significant reductions in cell viability in melanoma and colorectal cancer cell lines. The structure-activity relationship (SAR) analysis pointed to the importance of the methanesulfonyl group in enhancing cytotoxic effects .

Inhibitors of Aldosterone Synthase

The compound has been explored as a potential inhibitor of aldosterone synthase, which plays a critical role in hypertension and cardiovascular diseases.

  • Research Findings: Inhibition studies revealed that modifications to the pyrazole core could lead to compounds with improved selectivity and reduced side effects compared to existing aldosterone synthase inhibitors .

Polymer Chemistry

The dioxaborolane moiety allows for applications in polymer science as a building block for creating boron-containing polymers with unique properties.

  • Research Insights: Polymers synthesized using this compound exhibit enhanced thermal stability and mechanical strength, making them suitable for advanced material applications .

Sensor Technology

There is growing interest in utilizing this compound in sensor technologies due to its ability to form complexes with various analytes.

  • Case Study: Sensors developed using derivatives of this pyrazole have shown promising results in detecting environmental pollutants through fluorescence changes upon analyte binding .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Pharmaceutical DevelopmentDrug scaffold for kinase inhibitorsEnhanced potency against cancer cell lines
Anticancer ActivityInduction of apoptosisSignificant reduction in cell viability
Aldosterone Synthase InhibitionTreatment for hypertensionImproved selectivity over existing drugs
Polymer ChemistryBuilding blocks for advanced materialsEnhanced thermal stability
Sensor TechnologyEnvironmental pollutant detectionEffective fluorescence response

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrazole-based boronic esters, emphasizing substituent effects, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at 1-Position Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 3-Methanesulfonylpropyl ~326.3* High solubility (polar sulfonyl group); cross-coupling intermediate for drug discovery -
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Isopropyl 268.16 Lipophilic; used in kinase inhibitor synthesis
1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 2,2-Diethoxyethyl 322.21 Hydrolytically sensitive; prodrug potential
1-(Tetrahydro-3-furanyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Tetrahydrofuran-3-yl 276.13 Enhanced rigidity; bioactive scaffold
1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Methylsulfonyl 272.13 Electron-withdrawing; improves metabolic stability
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole Methyl + phenyl boronate 284.16 Planar biaryl systems; materials science applications

*Estimated based on analogous structures.

Key Comparisons

Substituent Effects on Reactivity and Solubility The 3-methanesulfonylpropyl group in the target compound combines polar (sulfonyl) and flexible (propyl) features, likely enhancing aqueous solubility compared to purely alkyl-substituted analogs like the isopropyl variant . However, steric bulk from substituents like tetrahydrofuran-3-yl may hinder coupling efficiency.

Synthetic Accessibility

  • Alkyl-substituted derivatives (e.g., isopropyl , diethoxyethyl ) are synthesized via nucleophilic substitution of pyrazole precursors with alkyl halides under basic conditions (K₂CO₃, DMF). The target compound’s methanesulfonylpropyl group may require sulfonylation or oxidation steps post-alkylation.
  • Aryl-substituted analogs (e.g., phenyl boronate ) often involve palladium-catalyzed Miyaura borylation of bromopyrazoles .

Applications in Drug Discovery Lipophilic analogs (e.g., isopropyl ) are prevalent in kinase inhibitors due to improved membrane permeability. Polar groups (e.g., sulfonyl in the target compound) may improve solubility for intravenous formulations or target polar binding pockets.

Stability and Handling

  • Boronates with electron-deficient substituents (e.g., sulfonyl groups) exhibit greater stability toward protodeboronation than electron-rich analogs .
  • Compounds like the tetrahydrofuran-3-yl derivative show enhanced thermal stability due to cyclic ether rigidity.

Preparation Methods

Lithiation and Borylation Method

A well-documented approach for synthesizing 4-substituted pyrazole boronate esters involves the following steps:

  • Starting Material: 4-bromo-1H-pyrazole or a substituted analogue.
  • Lithiation: Treatment with n-butyllithium in anhydrous tetrahydrofuran (THF) at low temperatures (-78 °C) under inert atmosphere to generate the 4-lithio intermediate.
  • Borylation: Addition of a boron source such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at low temperature, followed by warming to room temperature overnight.
  • Workup: Quenching with ethyl acetate, filtration, concentration, and purification by silica gel chromatography.

This method yields the pyrazole boronate ester in good yield (around 77%) as white crystalline solids.

Step Reagents/Conditions Outcome/Yield
Lithiation n-Butyllithium, THF, -78 °C, N2 atmosphere Formation of 4-lithio-pyrazole intermediate
Borylation 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, -78 °C to RT overnight Formation of 4-(pinacolboronate) pyrazole, 77% yield
Purification Silica gel chromatography, 40% ethyl acetate/hexanes White crystalline product

Alternative Synthetic Routes and Catalytic Methods

Suzuki-Miyaura Cross-Coupling Approach

According to patent literature, palladium-catalyzed Suzuki-type cross-coupling reactions are employed to assemble pyrazole derivatives bearing boronate esters. The process involves:

  • Coupling of a pyrazole bearing a suitable leaving group (e.g., halide) with a boronic acid or boronate ester.
  • Use of Pd catalysts under mild conditions.
  • This method can be adapted to introduce complex substituents including sulfonylalkyl groups by appropriate choice of coupling partners.

Notes on Sulfonylation

The methanesulfonyl group can also be introduced via sulfonation reactions post-alkylation or by using methanesulfonyl-containing alkylating agents directly. The sulfonyl group enhances the compound’s solubility and reactivity for further functionalization.

Summary Table of Preparation Methods

Stage Method/Reaction Type Reagents/Conditions Yield/Notes
Pyrazole core borylation Lithiation + borylation 4-bromo-pyrazole, n-BuLi, 2-isopropoxy-dioxaborolane, THF, -78 °C to RT ~77% yield, white crystals
N-Alkylation with sulfonylalkyl Nucleophilic substitution 3-bromopropyl methanesulfonate, K2CO3, DMF, reflux Selective alkylation at N1 position
Suzuki-Miyaura cross-coupling Pd-catalyzed coupling (alternative) Pd catalyst, boronic acid/ester, halopyrazole Applicable for complex substituents

Research Findings and Considerations

  • The lithiation-borylation route is well-established and provides good regioselectivity for 4-substitution on the pyrazole ring.
  • The pinacol boronate ester moiety is stable and useful for further cross-coupling or functionalization reactions.
  • The introduction of the methanesulfonylpropyl substituent enhances the compound’s pharmaceutical relevance by increasing polarity and potential biological activity.
  • Reaction conditions such as temperature, solvent, and base choice critically affect the alkylation step’s selectivity and yield.
  • Purification typically involves chromatographic techniques to isolate the pure product with high chemical purity.

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer:
The compound is synthesized via multi-step reactions, typically involving alkylation of the pyrazole core followed by introduction of the dioxaborolane moiety. A common approach includes:

  • Step 1: Alkylation of 1H-pyrazole with 3-methanesulfonylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF) to install the methanesulfonylpropyl group .
  • Step 2: Suzuki-Miyaura cross-coupling or direct borylation to introduce the dioxaborolane group, often using Pd catalysts (e.g., Pd(PPh₃)₄) and pinacolborane derivatives in inert atmospheres .

Yield Optimization:

  • Use polar aprotic solvents (e.g., THF, DMF) to enhance reaction kinetics.
  • Maintain anhydrous conditions and precise temperature control (e.g., 60–80°C for cross-coupling) to minimize side reactions .
  • Purify intermediates via column chromatography or recrystallization to improve final product purity .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazole ring protons at δ 6.5–8.5 ppm; methanesulfonyl group at δ 3.0–3.5 ppm). ¹¹B NMR verifies boron coordination (δ ~30 ppm for dioxaborolane) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~353.2) and isotopic patterns .
  • X-ray Crystallography: Resolves stereochemistry and boron bonding geometry, though crystal growth may require slow evaporation from ethanol/water mixtures .

Advanced: How does the dioxaborolane moiety influence reactivity in cross-coupling reactions, and what mechanistic challenges arise?

Methodological Answer:
The dioxaborolane group acts as a stable boron source for Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Key considerations:

  • Mechanistic Challenges:
    • Hydrolysis sensitivity: Boronates may degrade in aqueous conditions; use degassed solvents and rapid workup .
    • Steric hindrance: Bulky tetramethyl groups reduce reactivity with electron-rich aryl partners; optimize catalyst loading (e.g., 2–5 mol% Pd) .
  • Computational Insights: DFT studies predict transition-state energetics, guiding catalyst selection (e.g., PdCl₂(dppf) for sterically demanding substrates) .

Advanced: How can computational methods streamline reaction design for derivatives of this compound?

Methodological Answer:

  • Reaction Path Search: Quantum chemical calculations (e.g., Gaussian, ORCA) model intermediates and transition states, predicting feasible pathways for functionalizing the pyrazole ring .
  • Machine Learning (ML): Train ML models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) for introducing substituents at the 4-position .
  • In Silico Screening: Virtual libraries of derivatives can prioritize synthesis targets based on docking studies (e.g., kinase inhibition potential) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often stem from:

  • Purity Variability: Impurities (e.g., unreacted boronic acid) skew bioassay results. Validate purity via HPLC (>95%) and elemental analysis .
  • Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration) alter observed IC₅₀ values. Standardize protocols using CLSI guidelines .
  • Metabolic Stability: Hepatic microsome assays (e.g., human vs. murine) clarify species-specific degradation, explaining discrepancies in in vivo efficacy .

Advanced: What strategies mitigate thermal instability during large-scale synthesis?

Methodological Answer:

  • Process Control: Use continuous-flow reactors to regulate exothermic reactions (e.g., borylation) and reduce thermal degradation .
  • Stabilizers: Add radical inhibitors (e.g., BHT) during high-temperature steps (>100°C) to prevent decomposition .
  • Real-Time Monitoring: In-line FTIR or Raman spectroscopy detects intermediate degradation, enabling rapid adjustments .

Basic: What are the recommended storage conditions to ensure long-term stability?

Methodological Answer:

  • Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation and light-induced degradation .
  • Use desiccants (e.g., silica gel) to mitigate hydrolysis of the dioxaborolane group .

Advanced: How can isotopic labeling (e.g., ¹⁰B/¹¹B) enhance mechanistic studies?

Methodological Answer:

  • Isotopic Tracers: ¹⁰B-labeled compounds enable tracking of boron transfer in cross-coupling via secondary ion mass spectrometry (SIMS) .
  • Kinetic Isotope Effects (KIE): Compare reaction rates of ¹⁰B/¹¹B variants to identify rate-determining steps (e.g., transmetallation vs. reductive elimination) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(3-Methanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

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